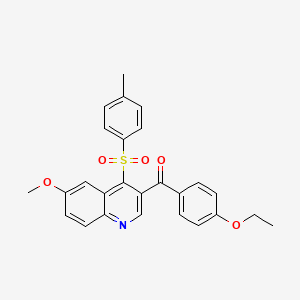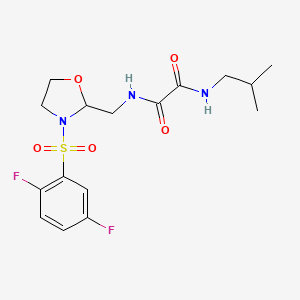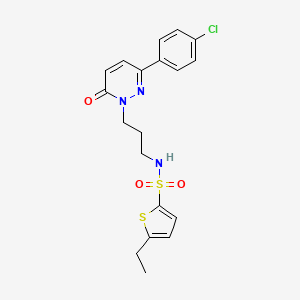
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-5-ethylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are often used in medicinal chemistry and can have antibacterial properties .
Molecular Structure Analysis
The compound contains a pyridazinone ring, a thiophene ring, and a chlorophenyl group. Pyridazinones are heterocyclic compounds with a wide range of biological activities. Thiophene is a five-membered aromatic ring with one sulfur atom. Chlorophenyl groups are aromatic rings with one or more chlorine substitutions .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the sulfonamide group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Antiviral Activity
The synthesis of sulfonamide derivatives, including those similar in structure to the queried compound, has been shown to possess certain antiviral activities. For instance, the synthesis and evaluation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated anti-tobacco mosaic virus activity, highlighting the potential of these compounds in antiviral research (Zhuo Chen et al., 2010).
Antibacterial and Antifungal Activities
Research into sulfonamide derivatives has also explored their antibacterial and antifungal potentials. Studies on new series of N-(arylidene)hydrazinoacetyl sulfonamides and N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides revealed significant activity against various Gram-positive and Gram-negative bacterial strains, as well as notable antioxidant potential (O. Dragostin et al., 2013).
Anticancer Activity
Sulfonamide derivatives have been investigated for their potential anticancer properties. A theoretical investigation and molecular docking study of antimalarial sulfonamides as COVID-19 drugs utilized computational calculations, suggesting their use in anticancer and antiviral applications due to their binding energy affinity against various enzymes and proteins (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Corrosion Inhibition
Interestingly, derivatives of pyridazinic molecules, including those with sulfonamido groups, have been studied for their corrosion inhibition properties, showcasing the versatility of these compounds in applications beyond biomedical research. The substitution of an oxygen atom by sulfur in specific molecules significantly improved their efficiency as corrosion inhibitors (M. Bouklah et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-2-16-8-11-19(27-16)28(25,26)21-12-3-13-23-18(24)10-9-17(22-23)14-4-6-15(20)7-5-14/h4-11,21H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSKTHNEEVQXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-5-ethylthiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2491591.png)
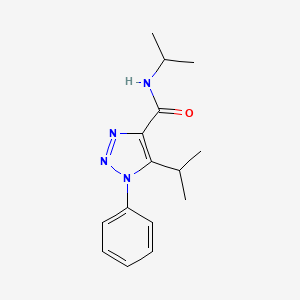
![2-[(7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B2491593.png)
![1,7-dimethyl-3-(3-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2491594.png)
![2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid](/img/structure/B2491595.png)
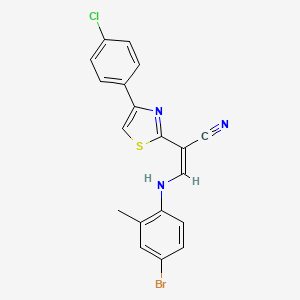
![2-[6-(3,4-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2491603.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2491605.png)
![Tert-butyl 8-[(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2491606.png)
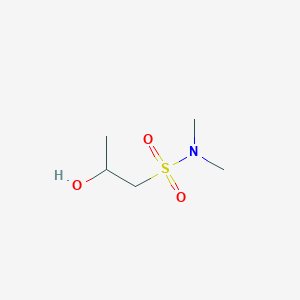
![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidaz](/img/structure/B2491610.png)
![5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2491611.png)
